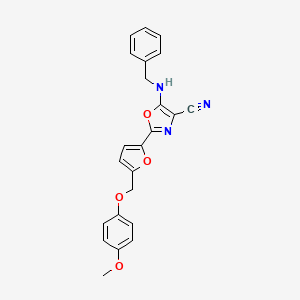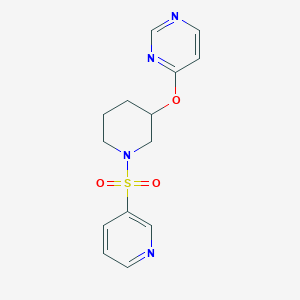![molecular formula C13H19N5O3 B3013055 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide CAS No. 942007-35-4](/img/structure/B3013055.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as a privileged structure for library synthesis on the basis of several key characteristics of the core molecule .
Synthesis Analysis
A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 317.39 . It is soluble in DMSO at a concentration of 10 mg/mL .Scientific Research Applications
Antimicrobial and Insecticidal Potential
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide, as part of the broader family of pyrimidine linked pyrazole heterocyclics, has been evaluated for its insecticidal and antibacterial potential. These compounds exhibit a significant relationship between their chemical structure and biological activity, showing promise against specific microorganisms and pests like Pseudococcidae insects (Deohate & Palaspagar, 2020).
Anticancer Properties
Research into the structural modification of this compound category, including the integration of pyrazolo[3,4-d]pyrimidine moieties, has led to the development of analogs with notable in vitro anticancer activity. These findings highlight the compound's potential as a template for designing novel antitumor agents, as demonstrated in studies involving a variety of cancer cell lines (Maftei et al., 2016).
Synthesis of Novel Compounds
The molecule serves as a precursor in the synthesis of complex heterocyclic structures, facilitating the creation of new compounds with potential biological applications. Techniques such as microwave irradiative cyclocondensation and palladium-catalyzed reactions have been employed to develop these compounds, showcasing the versatility and chemical reactivity of the pyrazolo[3,4-d]pyrimidine scaffold (Zhang et al., 2022).
Exploration of Antiproliferative and Proapoptotic Effects
Studies on pyrazolo[3,4-d]pyrimidine derivatives have revealed their effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells, particularly through the inhibition of specific signaling pathways such as c-Src phosphorylation. These compounds, including those closely related to this compound, have shown promise in cancer research by targeting critical mechanisms involved in tumor growth and survival (Carraro et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCalcium/calmodulin-dependent protein kinase type II subunit gamma and Androgen receptor . These proteins play crucial roles in various cellular processes, including signal transduction, gene expression, and cell growth.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrazolo[3,4-d]pyrimidines, which are known to bind to their targets and modulate their activity .
Biochemical Pathways
calcium signaling , androgen receptor signaling , and potentially others. These pathways have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion, all of which can impact the compound’s bioavailability .
Result of Action
Based on its potential targets, it may influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-5-21-7-10(19)16-17-8-14-11-9(12(17)20)6-15-18(11)13(2,3)4/h6,8H,5,7H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVZDWVFBKBPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)



![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)


![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)
![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)
![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)
